

Preliminary In Vitro Profile of JNJ-54119936: A Technical Overview

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Compound of Interest		
Compound Name:	JNJ-54119936	
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This technical guide provides an in-depth overview of the preliminary in vitro characteristics of **JNJ-54119936**, a chemical probe targeting the Retinoic Acid-Related Orphan Receptor C (RORC). The information presented herein is a synthesis of publicly available data, intended to inform and guide further research and development efforts.

Introduction to JNJ-54119936

JNJ-54119936 is a potent and selective inhibitor of RORC (also known as RORyt), a nuclear hormone receptor that functions as a key transcription factor in the differentiation and function of T helper 17 (Th17) cells.[1] Th17 cells are crucial mediators of inflammation and are implicated in the pathogenesis of various autoimmune diseases through their production of proinflammatory cytokines such as IL-17A, IL-17F, and IL-22.[1] By targeting RORC, JNJ-54119936 offers a potential therapeutic strategy for modulating Th17-driven immune responses. A structurally related compound, JNJ-53721590, serves as a negative control for in vitro studies.[1]

Quantitative In Vitro Data

The following tables summarize the key quantitative data reported for **JNJ-54119936** in various in vitro assays.

Table 1: In Vitro Potency and Cellular Activity of JNJ-54119936[1]



Assay Type	Parameter	Value	Notes
One-Hybrid LBD Assay	IC50	30 nM	Measures direct inhibition of the RORC ligand-binding domain.
% Inhibition	100% at 6 μM	Demonstrates complete inhibition at higher concentrations.	
Human Whole Blood Assay	IC50	332 nM	Measures the inhibition of IL-17 production in a complex cellular environment.
% Inhibition	82% at 10 μM	Shows significant but incomplete inhibition at the highest tested concentration.	

Table 2: Selectivity Profile of JNJ-54119936[1]

Panel	Number of Targets	Concentration	Result
Cerep Panel	50	1 μM and 10 μM	< 50% inhibition for all targets
DiscoverX Kinase Panel	50	10 μΜ	< 50% inhibition for all targets

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are based on established methodologies and the available information for **JNJ-54119936**.



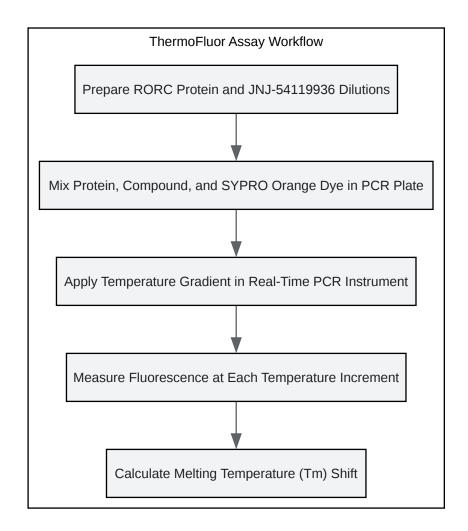
ThermoFluor Binding Assay (Differential Scanning Fluorimetry)

This assay assesses the direct binding of **JNJ-54119936** to the RORC protein by measuring changes in protein thermal stability.

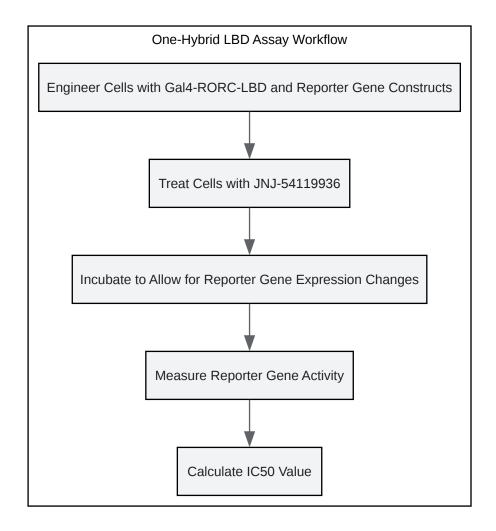
Methodology:

- Protein Preparation: Purified recombinant RORC protein is diluted in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
- Compound Preparation: JNJ-54119936 is serially diluted in the same buffer to create a range of concentrations.
- Assay Plate Setup: In a 96-well or 384-well PCR plate, the RORC protein solution is mixed with the various concentrations of JNJ-54119936 or vehicle control (e.g., DMSO).
- Dye Addition: A fluorescent dye that binds to hydrophobic regions of unfolded proteins, such as SYPRO Orange, is added to each well.
- Thermal Denaturation: The plate is placed in a real-time PCR instrument, and a temperature gradient is applied, typically from 25°C to 95°C, with incremental temperature increases.
- Data Acquisition: Fluorescence is measured at each temperature increment. As the protein unfolds, the dye binds, and the fluorescence signal increases.
- Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is calculated for each concentration of the compound. A shift in Tm in the presence of the compound indicates direct binding.

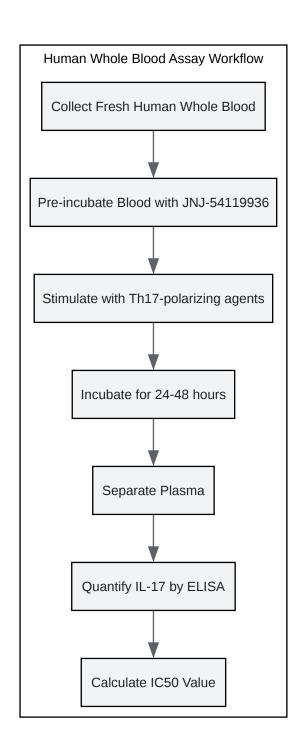


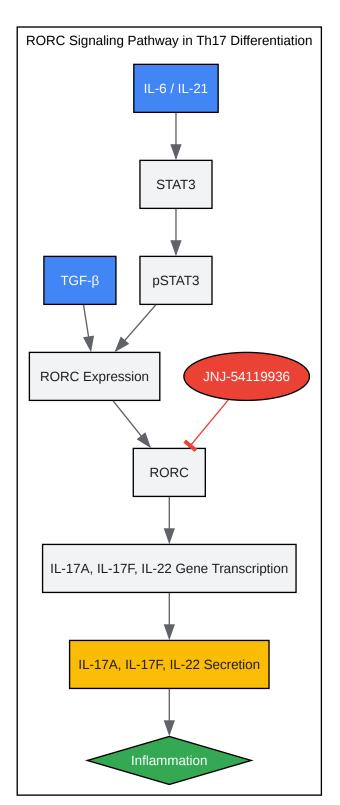












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References

- 1. Simple and robust two-step ex vivo whole blood stimulation assay suitable for investigating IL-17 pathway in a clinical laboratory setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preliminary In Vitro Profile of JNJ-54119936: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10825128#preliminary-in-vitro-studies-with-jnj-54119936]

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